4-Prop-2-ynyloxy-pyrazole-1-carboxylic acid tert-butyl ester
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Overview
Description
4-Prop-2-ynyloxy-pyrazole-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyrazole ring, a carboxylic acid ester, and a prop-2-ynyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-ynyloxy-pyrazole-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrazole derivatives with propargyl alcohol and tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Prop-2-ynyloxy-pyrazole-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The prop-2-ynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-Prop-2-ynyloxy-pyrazole-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Prop-2-ynyloxy-pyrazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynyloxy group can participate in various chemical reactions, altering the activity of the target molecules and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Prop-2-ynyloxy-pyrazole-1-carboxylic acid methyl ester
- 4-Prop-2-ynyloxy-pyrazole-1-carboxylic acid ethyl ester
- 4-Prop-2-ynyloxy-pyrazole-1-carboxylic acid isopropyl ester
Uniqueness
4-Prop-2-ynyloxy-pyrazole-1-carboxylic acid tert-butyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The tert-butyl ester group provides steric hindrance, which can affect the compound’s stability and reactivity compared to its methyl, ethyl, or isopropyl counterparts.
Properties
IUPAC Name |
tert-butyl 4-prop-2-ynoxypyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-5-6-15-9-7-12-13(8-9)10(14)16-11(2,3)4/h1,7-8H,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAMMFQSDHZXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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